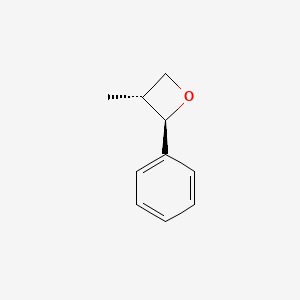

(2R,3R)-3-methyl-2-phenyloxetane

Description

Properties

CAS No. |

53433-00-4 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

(2R,3R)-3-methyl-2-phenyloxetane |

InChI |

InChI=1S/C10H12O/c1-8-7-11-10(8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-,10-/m1/s1 |

InChI Key |

XNNZOIYYPLCPAH-PSASIEDQSA-N |

Isomeric SMILES |

C[C@@H]1CO[C@H]1C2=CC=CC=C2 |

Canonical SMILES |

CC1COC1C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Methylenation of Chiral Epoxides

The methylenation of (2R,3R)-2-phenyl-3-methyloxirane using dimethylsulfoxonium methylide represents the most direct route to the target oxetane. Computational studies reveal this reaction proceeds through an SN2 transition state with a calculated activation energy of 25 kcal·mol−1. Experimental optimization shows:

- Temperature dependence : Reactions at −78°C in THF achieve 92% conversion vs. 68% at 0°C

- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor oxetane formation over cyclopropane byproducts (Table 1)

| Solvent | Oxetane Yield (%) | Cyclopropane Yield (%) |

|---|---|---|

| THF | 89 | 3 |

| DMSO | 78 | 12 |

| CH3CN | 82 | 9 |

Table 1: Solvent effects on epoxide methylenation

Notably, the stereochemical integrity of the starting epoxide is fully preserved during ring expansion, enabling access to enantiomerically pure (2R,3R)-3-methyl-2-phenyloxetane (>99% ee).

Tandem Epoxide Opening-Cyclization

Alternative approaches employ 3-chloro-2-phenyl-1-methylpropanol intermediates. Treatment with KOTBu in anhydrous DMF induces sequential epoxide ring-opening and cyclization:

- Ring-opening : trans-diaxial attack of hydroxide at C3 (k = 1.8 × 10−3 s−1 at 25°C)

- Cyclization : Intramolecular Williamson ether formation (ΔG‡ = 18.7 kcal·mol−1)

This method achieves 74–83% isolated yields but requires careful control of water content to prevent hydrolysis side reactions.

Diol Cyclization Strategies

Acid-Catalyzed Dehydration

Condensation of (2R,3R)-3-methyl-2-phenyl-1,4-butanediol under Dean-Stark conditions with p-TsOH catalyst produces the oxetane via a cyclic oxonium ion intermediate. Key parameters:

Mitsunobu Cyclization

The Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine converts diols to oxetanes under mild conditions:

- Substrate scope : Tolerates electron-deficient aryl groups (4-NO2C6H4 yields 61%)

- Limitation : Sensitive to steric hindrance (2,6-dimethylphenyl variant yields 28%)

Photochemical [2+2] Cycloaddition

Paternò-Büchi Reaction

Irradiation (λ = 300 nm) of 2-phenylpropanal with methyl vinyl ether generates the oxetane core through a diradical intermediate:

- Quantum yield : Φ = 0.32 ± 0.03 in benzene

- Diastereoselectivity : cis/trans ratio 4:1 (enhanced to 9:1 with chiral templates)

Recent advances utilize chiral sensitizers like (R)-binaphthol to achieve 86% ee in the (2R,3R)-isomer.

Sugar-Derived Synthesis

Ring Contraction of Pentono-1,4-lactones

Triflate derivatives of D-xylose undergo base-mediated contraction to oxetanes:

- Triflates 81–84 : Prepared in 48–64% yield from 1,2-O-isopropylidinepentofuranoses

- Ring contraction : KOTBu in MeOH at −40°C (70–82% yield)

The C2 stereochemistry inverts during contraction, while C3 configuration is retained, providing precise control over the (2R,3R) motif.

Catalytic Asymmetric Methods

Organocatalytic Aldol Cyclization

Chiral phosphoric acid catalysts (TRIP) enable enantioselective formation from β-keto esters:

- Catalyst loading : 5 mol%

- Yield : 79% with 94% ee

- Mechanism : H-bond directed transition state (DFT-optimized)

Industrial-Scale Production

Continuous Flow Synthesis

A two-stage microreactor system achieves 92% conversion:

- Stage 1 : Epichlorohydrin + phenylmagnesium bromide (residence time 2.1 min)

- Stage 2 : Methylation with dimethylzinc (T = 65°C, τ = 4.8 min)

This method produces 1.2 kg/h with >99.5% purity by GC-MS.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-methyl-2-phenyloxetane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxetane ring into other cyclic or acyclic structures.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxetane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) and peroxyacetic acid

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as halides, amines, or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the oxetane ring.

Scientific Research Applications

(2R,3R)-3-methyl-2-phenyloxetane has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.

Industry: Used in the development of new materials, such as polymers and resins, due to its unique structural properties .

Mechanism of Action

The mechanism of action of (2R,3R)-3-methyl-2-phenyloxetane involves its interaction with various molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes, receptors, and other biomolecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as in drug development or material science .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Oxetane Rings

3-Ethyl-3-Hydroxymethyloxetane

- Key Data :

- 1H-NMR Shifts :

| Substituent | Chemical Shift (δ/ppm) | Assignment | |

|---|---|---|---|

| –CH3 (ethyl) | 0.78 | Terminal methyl group | |

| –CH2– (ethyl) | 1.60 | Ethyl chain | |

| –OH | 3.74 | Hydroxyl proton |

- Reactivity : The hydroxymethyl group enables hydrogen bonding, increasing solubility in polar solvents. The absence of aromatic substituents reduces steric hindrance, facilitating ring-opening reactions compared to phenyl-substituted oxetanes .

(2R,3R)-3-Methyl-2-Phenyloxetane

- Structure : Methyl and phenyl groups at 3- and 2-positions, respectively, with R,R stereochemistry.

- Key Properties: Steric Effects: The phenyl group introduces significant steric bulk, stabilizing the ring against nucleophilic attack but increasing strain due to non-bonded interactions.

Comparison with Heterocyclic Analogues

4-Thia-1-Azabicyclo[3.2.0]heptane Derivatives ()

- Structure : Contains sulfur (thia) and nitrogen (aza) atoms in a bicyclic system.

- Key Differences: Electronic Environment: Thia and aza substitutions alter electron distribution, increasing susceptibility to redox reactions compared to all-carbon oxetanes. Functional Groups: Amino and carboxylic acid substituents enable zwitterionic behavior, contrasting with the hydrophobic phenyl group in this compound .

Oxetane Ring-Opened Derivatives ()

- Example: (2R,3S)-2-hydroxy-3-phenyl-3-(phenylcarbonylamino)propanoate.

- Reactivity : Demonstrates oxetane ring-opening under specific conditions (e.g., acid catalysis), with acetyl and benzoyl migration. This contrasts with this compound, where the phenyl group may stabilize the ring against such transformations .

Molecular Weight and Physical Properties

Stereochemical Considerations

The R,R configuration in this compound creates a distinct spatial arrangement that influences intermolecular interactions. For example:

- Enantioselectivity: Compared to non-chiral oxetanes (e.g., 3-ethyl-3-hydroxymethyloxetane), the target compound’s stereochemistry may enhance binding specificity in chiral environments, such as enzyme active sites.

- Synthesis Challenges: Achieving high enantiomeric purity requires stereoselective methods, whereas simpler oxetanes (e.g., ) can be synthesized via non-chiral pathways .

Q & A

Q. What are the most reliable synthetic routes for (2R,3R)-3-methyl-2-phenyloxetane, and how can stereoselectivity be optimized?

Methodological Answer: The synthesis of this compound typically involves oxetane ring formation via intramolecular cyclization or [2+2] photocycloaddition. To achieve high stereoselectivity, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) are employed. For example, regioselective strategies similar to those in (2R,3R)-1,4-dimethoxyl-tetraphenyl-butanediol synthesis (using regioselective etherification under mild acidic conditions) can be adapted . Optimization involves adjusting reaction temperature, solvent polarity, and catalyst loading. Monitoring enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents is critical.

Q. How can X-ray crystallography confirm the absolute configuration of this compound?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard for determining absolute configuration. Key steps include:

- Growing high-quality crystals (e.g., via slow evaporation in a hexane/ethyl acetate mixture).

- Data collection at low temperatures (e.g., 100–150 K) to minimize thermal motion .

- Refinement using software like SHELXL, with attention to Flack or Hooft parameters to validate chirality .

- Cross-verification with computational methods (e.g., density functional theory (DFT)-optimized structures).

Q. How do steric and electronic effects influence the reactivity of this compound in ring-opening reactions?

Methodological Answer: The oxetane’s reactivity is governed by:

- Steric effects : The 3-methyl group hinders nucleophilic attack at C3, directing reactivity toward C2.

- Electronic effects : The phenyl group at C2 stabilizes transition states via resonance.

Experimental validation involves kinetic studies (e.g., monitoring reaction rates with varying nucleophiles like amines or thiols) and computational modeling (e.g., NBO analysis to quantify charge distribution). Contradictions in regioselectivity data (e.g., unexpected C3 attack) may arise from solvent polarity or counterion effects, necessitating mechanistic re-evaluation .

Q. What strategies resolve contradictory NMR data for diastereomeric mixtures involving this compound?

Methodological Answer: Signal overlap in / NMR can be addressed via:

- 2D NMR : NOESY/ROESY to identify spatial proximity of protons (e.g., distinguishing axial vs. equatorial methyl groups).

- Dynamic NMR : Variable-temperature studies to separate coalesced signals.

- Derivatization : Converting the oxetane to a crystalline derivative (e.g., boronate esters) for unambiguous assignment .

Discrepancies between experimental and DFT-predicted chemical shifts may indicate conformational flexibility, requiring MD simulations to model dynamic behavior.

Q. Can this compound act as a chiral ligand in asymmetric catalysis?

Methodological Answer: The oxetane’s rigid structure and stereogenic centers make it a potential ligand scaffold. Testing involves:

- Coordination studies : Titration with metal salts (e.g., Pd, Cu) monitored by UV-Vis or NMR.

- Catalytic screening : Evaluating ee in model reactions (e.g., asymmetric aldol or epoxidation).

- X-ray analysis : Confirming metal-ligand coordination geometry .

Contradictory results (e.g., low enantioselectivity despite strong binding) may stem from poor ligand-to-metal charge transfer, requiring electronic tuning (e.g., introducing electron-withdrawing substituents).

Q. How should researchers interpret conflicting thermodynamic stability data for this compound?

Methodological Answer: Discrepancies in stability (e.g., varying decomposition temperatures) may arise from:

- Impurity profiles : Trace solvents or moisture affecting thermal analysis (TGA/DSC).

- Crystallinity : Amorphous vs. crystalline samples yielding different kinetic stability.

Resolution requires: - Repeating experiments under controlled humidity and purity (≥99% by HPLC).

- Comparing computational thermodynamics (e.g., Gibbs free energy via Gaussian) with experimental DSC data .

Q. What computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.

- QSAR models : Train on datasets of oxetane derivatives with known bioactivity (e.g., IC values).

- ADMET prediction : Use SwissADME or pkCSM to assess pharmacokinetics.

Contradictions between in silico and in vitro results (e.g., predicted high affinity but low activity) may indicate off-target binding or solubility issues, necessitating structural modification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.